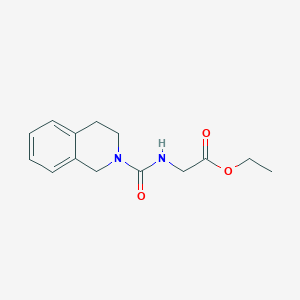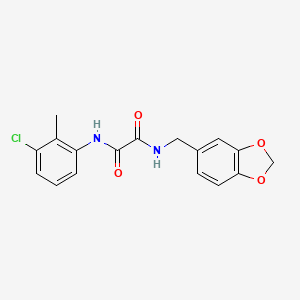
4-(2,4-dimethylphenoxy)-N-isopropylbutanamide
Overview
Description
4-(2,4-dimethylphenoxy)-N-isopropylbutanamide, commonly known as A-836,339, is a potent and selective cannabinoid receptor type 2 (CB2) agonist. It is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications.
Mechanism of Action
A-836,339 is a selective 4-(2,4-dimethylphenoxy)-N-isopropylbutanamide agonist, which means it binds to and activates the this compound receptor. The this compound receptor is primarily expressed in immune cells and is involved in modulating immune responses and inflammation. Activation of the this compound receptor by A-836,339 leads to the inhibition of pro-inflammatory cytokines and chemokines, resulting in reduced inflammation and pain.
Biochemical and Physiological Effects:
A-836,339 has been shown to have significant anti-inflammatory and analgesic effects in preclinical studies. It has been shown to reduce inflammation in a variety of animal models of inflammation, including models of multiple sclerosis, neuropathic pain, and inflammatory bowel disease. A-836,339 has also been shown to reduce pain in animal models of neuropathic pain and inflammatory pain.
Advantages and Limitations for Lab Experiments
A-836,339 has several advantages for lab experiments. It is a potent and selective 4-(2,4-dimethylphenoxy)-N-isopropylbutanamide agonist, which means it can be used to specifically target the this compound receptor. It has also been shown to have good oral bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of A-836,339 is its relatively short half-life, which may limit its effectiveness in some experiments.
Future Directions
There are several future directions for research on A-836,339. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. Another direction is to explore its mechanism of action in more detail, including its effects on immune cells and the endocannabinoid system. Additionally, further optimization of the synthesis method and pharmacokinetic properties of A-836,339 may lead to the development of more effective and potent 4-(2,4-dimethylphenoxy)-N-isopropylbutanamide agonists.
Scientific Research Applications
A-836,339 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. A-836,339 has been studied for its potential use in the treatment of various diseases such as multiple sclerosis, neuropathic pain, and inflammatory bowel disease. It has also been studied for its potential use in cancer therapy.
properties
IUPAC Name |
4-(2,4-dimethylphenoxy)-N-propan-2-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-11(2)16-15(17)6-5-9-18-14-8-7-12(3)10-13(14)4/h7-8,10-11H,5-6,9H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALSOYIWODBYDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCC(=O)NC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B4691813.png)
![2-fluoro-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B4691829.png)
![4-chloro-3-(5-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4691846.png)
![N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4691851.png)
![4-(4-ethylphenyl)-1-(4-methoxyphenyl)-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B4691856.png)

![4-amino-2-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-oxobutanoic acid](/img/structure/B4691866.png)
![4-{[7-methyl-2,4-dioxo-1-phenyl-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]methyl}benzonitrile](/img/structure/B4691880.png)
![N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B4691881.png)
![N-cyclopropyl-4-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4691886.png)
![2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenoxyethyl)acetamide](/img/structure/B4691890.png)
![N-(4-ethoxyphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4691892.png)
![1-methyl-4-{[3-(trifluoromethyl)phenoxy]acetyl}-1,4-diazepane](/img/structure/B4691901.png)